Momelotinib

Catalog No.
S001626
CAS No.
1056634-68-4
M.F
C23H22N6O2
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Momelotinib

CAS Number

1056634-68-4

Product Name

Momelotinib

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide

Molecular Formula

C23H22N6O2

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)

InChI Key

ZVHNDZWQTBEVRY-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Solubility

<1 mg/mL

Synonyms

CYT 387, CYT-387, CYT387, Momelotinib, N-(cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Description

The exact mass of the compound Momelotinib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Momelotinib inhibits a protein called activin receptor type 1 (ACVR1), also known as activin A receptor type II (ALK2) []. ACVR1 signaling is involved in several cellular processes, including proliferation, differentiation, and survival. In myelofibrosis, abnormal ACVR1 signaling is believed to contribute to the development of scar tissue in the bone marrow, which disrupts normal blood cell production []. By inhibiting ACVR1, momelotinib may help to reduce scar tissue formation and improve blood cell production.

Momelotinib also inhibits Janus kinase (JAK) 1 and 2, which are enzymes involved in cell signaling pathways important for blood cell production []. JAK inhibitors are another class of drugs used to treat myelofibrosis, but some patients become resistant to these therapies. Momelotinib's dual targeting of ACVR1 and JAK may offer a potential benefit for patients who do not respond well to JAK inhibitors alone.

Momelotinib is recognized for its ability to inhibit Janus kinases, which play a crucial role in the signaling pathways of various cytokines involved in hematopoiesis and immune responses. The compound was approved by the FDA on September 15, 2023, and is marketed under the brand name Ojjaara. It is administered orally and is available in capsule form at doses of 100 mg, 150 mg, and 200 mg .

Momelotinib's significance lies in its dual targeting mechanism. JAK proteins are involved in cell signaling pathways that regulate blood cell production. In myelofibrosis, mutations in JAK genes lead to abnormal signaling, causing bone marrow scarring and reduced blood cell production, including red blood cells leading to anemia []. Momelotinib's inhibition of JAK1/JAK2 helps regulate these pathways and improve blood cell production.

The additional targeting of ACVR1 is particularly relevant for anemia. ACVR1 regulates iron homeostasis in the body. By inhibiting ACVR1, momelotinib suppresses hepcidin, a protein that restricts iron release from storage sites. This allows more iron to be available for red blood cell production, mitigating anemia [].

The mechanism of action for momelotinib involves competitive inhibition of ATP binding to Janus kinases. It exhibits half-maximal inhibitory concentrations (IC50) of approximately:

  • Janus kinase 1: 11 nM
  • Janus kinase 2: 18 nM
  • Janus kinase 3: 155 nM
  • Tyrosine kinase 2: 17 nM

Momelotinib also undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes. Its major metabolite, M21, retains about 40% of the pharmacological activity of momelotinib itself .

Momelotinib has demonstrated significant biological activity in inhibiting the growth of specific cancer cell lines associated with myelofibrosis. It selectively suppresses erythroid colony growth in patients with the JAK2 V617F mutation, a common mutation found in myelofibrosis patients. Additionally, it reduces spleen size and alleviates constitutional symptoms associated with the disease by inhibiting the JAK-STAT signaling pathway .

The synthesis of momelotinib involves several steps that include:

  • Formation of a morpholine ring through cyclization reactions.
  • Introduction of functional groups via oxidation and hydrolysis.
  • Final purification processes to yield the active pharmaceutical ingredient.

Specific details on synthetic routes can vary based on proprietary methods employed by pharmaceutical companies .

Momelotinib is primarily indicated for:

  • Treatment of intermediate or high-risk myelofibrosis in adults with anemia.
  • Management of symptoms associated with myelofibrosis, including splenomegaly and related constitutional symptoms.

The drug's unique mechanism also allows it to potentially improve iron availability by downregulating hepcidin levels, which is particularly beneficial for patients suffering from anemia .

Momelotinib has been studied for its interactions with various drugs and biological systems. It may interact with:

  • Cytochrome P450 enzymes, leading to potential drug-drug interactions.
  • Organic anion transporting polypeptides, affecting hepatic uptake and secretion.

Adverse reactions have been noted, including thrombocytopenia and increased risk of infections, necessitating careful monitoring during treatment .

Momelotinib shares similarities with other Janus kinase inhibitors but exhibits unique properties that differentiate it from its counterparts. Here are some similar compounds:

Compound NameTarget KinasesUnique Features
RuxolitinibJAK1/JAK2First JAK inhibitor approved for myelofibrosis; less effective against anemia.
FedratinibJAK2Approved for myelofibrosis; does not target ACVR1.
PacritinibJAK2/FLT3Effective in patients with thrombocytopenia; does not inhibit ACVR1.

Uniqueness of Momelotinib:

  • In addition to inhibiting Janus kinases, momelotinib also targets activin receptor-like kinase 1 (ACVR1), which enhances its efficacy in addressing anemia related to myelofibrosis.
  • Its ability to significantly reduce hepcidin levels sets it apart from other treatments that primarily focus on JAK inhibition alone .

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

414.18042397 g/mol

Monoisotopic Mass

414.18042397 g/mol

Heavy Atom Count

31

Appearance

Yellow solid powder

UNII

6O01GMS00P

Drug Indication

Momelotinib is indicated for the treatment of intermediate or high-risk myelofibrosis (MF), including primary MF or secondary MF [postpolycythemia vera (PV) and post-essential thrombocythemia (ET)], in adults with anemia.
Treatment of acute lymphoblastic leukaemia, Treatment of essential thrombocythaemia, Treatment of polycythaemia vera, Treatment of post-essential thrombocythaemia myelofibrosis, Treatment of post-polycythaemia vera myelofibrosis
Treatment of myelofibrosis

Livertox Summary

Momelotinib is a small molecule Janus kinase inhibitor that is used in the treatment of intermediate or high risk, primary or secondary myelofibrosis. Momelotinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy and has also been linked to instances of clinically apparent acute liver injury including reactivation of hepatitis B.

Drug Classes

Antineoplastic Agents

Pharmacology

Momelotinib is an orally bioavailable small-molecule inhibitor of Janus kinases 1 and 2 (JAK1/2) with potential antineoplastic activity. JAK1/2 inhibitor CYT387 competes with JAK1/2 for ATP binding, which may result in inhibition of JAK1/2 activation, inhibition of the JAK-STAT signaling pathway, and so the induction of apoptosis and a reduction of tumor cell proliferation in JAK1/2-expressing tumor cells. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders; the JAK2V617F gain-of-function mutation involves a valine-to-phenylalanine modification at position 617. The JAK-STAT signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Mechanism of Action

One of the molecular pathways that have been implicated in the pathogenesis of MF is constitutively activated and dysregulated Janus protein tyrosine kinase (JAK)-signal transducer and activator of transcription (STAT) signalling, which is believed to drive the abnormal production of pro-inflammatory cytokines in bone marrow stroma. An aberrant JAK-STAT signalling pathway in MF may or may not be caused by JAK mutations such as JAK2V617F. Momelotinib is an adenosine triphosphate-competitive inhibitor of wild-type JAK1 and JAK2 as well as mutant JAK2V617F, which contribute to the signalling of several cytokines and growth factors that are important for hematopoiesis and immune function. Momelotinib and its major human circulating metabolite, M21, have higher inhibitory activity for JAK2 compared to other members of the JAK family - JAK3 and tyrosine kinase 2 (TYK2). Momelotinib and M21 additionally inhibit activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase 2 (ALK2), which produces subsequent inhibition of liver hepcidin expression and increased iron availability, resulting in increased red blood cell production. Dysregulated JAK signalling may also contribute to inflammation and hyperactivation of ACVR1. Suppression of hepcidin by momelotinib increases circulating iron and hemoglobin, and stimulates erythropoiesis in the bone marrow.

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
JAK family
JAK1 [HSA:3716] [KO:K11217]

Other CAS

1056634-68-4

Absorption Distribution and Excretion

Momelotinib is rapidly absorbed following oral administration with a bioavailability of 97%. The mean (%CV) steady-state Cmax is 479 ng/mL (61%), and the mean (%CV) AUC is 3,288 ng x h/mL (60%) at the maximum recommended dosage. Momelotinib exposure (i.e., Cmax and AUC) increases dose proportionally from 100 mg to 300 mg (0.5 to 1.5 times the maximum recommended dosage), but less than dose-proportional at doses from 400 mg to 800 mg (two to four times the maximum recommended dosage). There is no clinically significant accumulation. The Tmax at steady state is two hours (Q1: 1 hour; Q3: 3 hours) post-dose. No clinically significant differences in momelotinib pharmacokinetics were observed following administration of either a high-fat meal (800 kcal; 50% fat) or low-fat meal (400 kcal; 20% fat) in healthy subjects.
Momelotinib is primarily eliminated in feces and, to a lesser extent, in urine. Following a single oral dose of radiolabeled momelotinib in healthy subjects, about 69% of the total radioactive dose was recovered in fecesm with M14 accounting for 21.4% of the dose, momelotinib and M21 each accounting for 13%, and other 12 metabolites accounting for the remaining 22%. About 28% of radioactivity was recovered in urine, with M21 being the major species.
The mean (%CV) apparent volume of distribution at steady-state is 984 L (118%).
The mean (%CV) clearance is clearance is 103 L/h (87%).

Metabolism Metabolites

Momelotinib is metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP3A4 (36%), CYP2C8 (19%), CYP2C9 (17%), CYP2C19 (19%), and CYP1A2 (9%). M21 is initially formed via oxidation of the morpholine ring by the same CYP enzymes, followed by metabolism via aldehyde oxidase. M21 is a major metabolite in humans that retains approximately 40% of the pharmacological activity of the parent. The mean ratio of M21 to momelotinib for AUC ranged from 1.4 to 2.1. Momelotinib can undergo amide hydrolysis, N-dealkylation, nitrile hydrolysis, nitrile oxidation, and glucuronidation.

Wikipedia

Momelotinib

Biological Half Life

The elimination half-life of momelotinib and the M21 metabolite is four to eight hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-09-12
1:Enhanced Antitumor Activity of Cetuximab in Combination with the Jak Inhibitor CYT387 against Non-Small-Cell Lung Cancer with Various Genotypes. Hu Y, Dong XZ, Liu X, Liu P, Chen YB.Mol Pharm. 2016 Feb 1;13(2):689-97. doi: 10.1021/acs.molpharmaceut.5b00927. Epub 2015 Dec 29. PMID: 26685983 2:P-glycoprotein (MDR1/ABCB1) and breast cancer resistance protein (BCRP/ABCG2) restrict brain accumulation of the JAK1/2 inhibitor, CYT387. Durmus S, Xu N, Sparidans RW, Wagenaar E, Beijnen JH, Schinkel AH.Pharmacol Res. 2013 Oct;76:9-16. doi: 10.1016/j.phrs.2013.06.009. Epub 2013 Jul 1. PMID: 23827160 3:Safety and efficacy of CYT387, a JAK1 and JAK2 inhibitor, in myelofibrosis. Pardanani A, Laborde RR, Lasho TL, Finke C, Begna K, Al-Kali A, Hogan WJ, Litzow MR, Leontovich A, Kowalski M, Tefferi A.Leukemia. 2013 Jun;27(6):1322-7. doi: 10.1038/leu.2013.71. Epub 2013 Mar 5. PMID: 23459451 Free PMC Article4:Liquid chromatography-tandem mass spectrometric assay for the JAK2 inhibitor CYT387 in plasma. Sparidans RW, Durmus S, Xu N, Schinkel AH, Schellens JH, Beijnen JH.J Chromatogr B Analyt Technol Biomed Life Sci. 2012 May 1;895-896:174-7. doi: 10.1016/j.jchromb.2012.03.021. Epub 2012 Mar 23. PMID: 22476054

Explore Compound Types